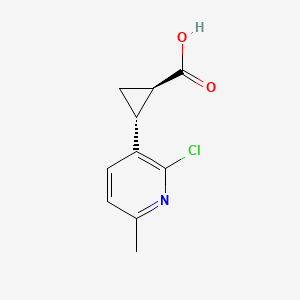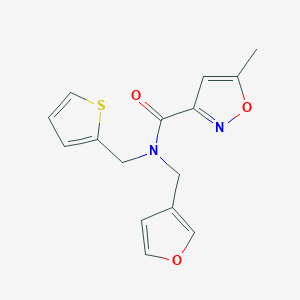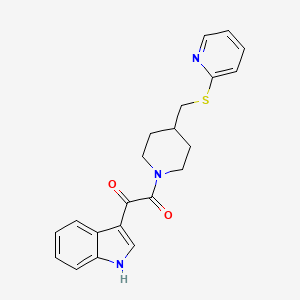
1-(1H-indol-3-yl)-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound would include its IUPAC name, molecular formula, and structural formula. It might also include information about the compound’s discovery or synthesis.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, hybridization states, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reaction conditions and products.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Metabolic Studies
- Enzastaurin, a compound structurally related to the specified chemical, has shown potential utility in treating solid tumors. Its metabolic products and synthesis, including tritiated isotopomers, have been explored in depth for advanced drug metabolism and pharmacokinetic studies (Wheeler & Clodfelter, 2008).
Anticancer Activity
- Compounds structurally similar to the specified molecule have been evaluated for anticancer activity. Research into the synthesis of related piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has shown promising results against various cancer cell lines (Kumar et al., 2013).
Crystal and Molecular Structure Studies
- Studies on the molecular and crystal structures of compounds with similar chemical frameworks provide insights into their stability and reactivity. For example, research on the compound 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol offers valuable information on crystallography relevant to similar compounds (Percino et al., 2006).
Inhibition of HIV-1 Attachment
- Azaindole derivatives related to the specified molecule have been developed as inhibitors of HIV-1 attachment, demonstrating significant antiviral activity and advancements in pharmaceutical properties (Wang et al., 2009).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, applications, or areas of study.
I hope this general information is helpful, and I apologize for not being able to provide more specific information on “1-(1H-indol-3-yl)-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethane-1,2-dione”. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20(17-13-23-18-6-2-1-5-16(17)18)21(26)24-11-8-15(9-12-24)14-27-19-7-3-4-10-22-19/h1-7,10,13,15,23H,8-9,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVLRNIQLLXUBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethane-1,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

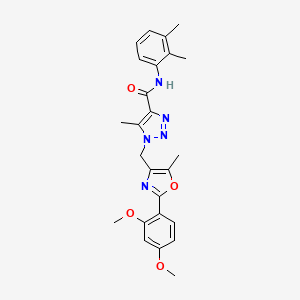
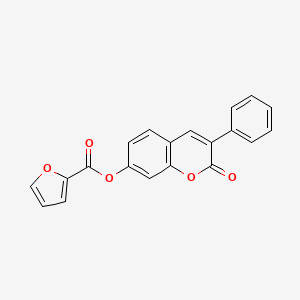
![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2363951.png)
![1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2363953.png)
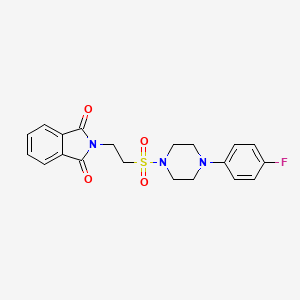
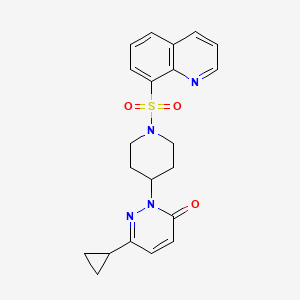
![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)
![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone](/img/structure/B2363960.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)
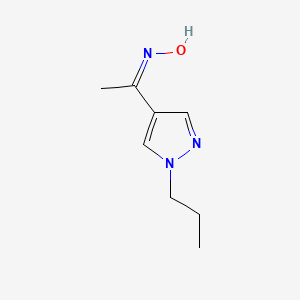
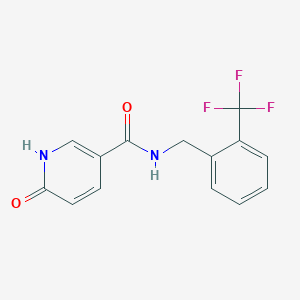
![2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile](/img/structure/B2363967.png)
